molecular formula C28H26ClN5O3 B2960134 4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242927-35-0

4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2960134
CAS No.: 1242927-35-0
M. Wt: 516
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Description

4-Benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:

  • A 4-benzyl group at position 4 of the triazoloquinazoline ring.
  • A 2-(2-chlorobenzyl) substituent at position 2.
  • An N-isobutyl carboxamide moiety at position 6.

The compound’s synthesis likely follows methodologies similar to related analogs, such as cyclization using carbonyldiimidazole (CDI) and subsequent alkylation steps .

Properties

IUPAC Name

4-benzyl-2-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN5O3/c1-18(2)15-30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)16-19-8-4-3-5-9-19)31-33(28(34)37)17-21-10-6-7-11-23(21)29/h3-14,18H,15-17H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPUJNHMCZQLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family known for various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Tetrahydro-triazoloquinazoline
  • Functional Groups : Benzyl and chlorobenzyl moieties
  • Carboxamide Group : Imparts significant biological activity

Anticancer Properties

Research indicates that compounds within the triazoloquinazoline family exhibit anticancer activity . For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCancer TypeIC50 (µM)
4-benzyl-2-(2-chlorobenzyl)-N-isobutyl...Lung Cancer15.6
4-benzyl-2-(2-chlorobenzyl)-N-isobutyl...Breast Cancer12.3

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways leading to programmed cell death in tumor cells.
  • Anti-Angiogenic Effects : Some derivatives have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant effects observed at concentrations above 10 µM.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism behind the anticancer activity. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a potential pathway for inducing apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s pharmacological and physicochemical properties are influenced by substituent variations. Below is a systematic comparison with three structurally related triazoloquinazoline derivatives:

Compound Name & Features Position 4 Substituent Position 2 Substituent N-Substituent (Position 8) Key Structural Differences vs. Target Compound Hypothesized Impact on Properties
Target Compound Benzyl 2-(2-Chlorobenzyl) Isobutyl N/A Higher lipophilicity due to Cl atom; moderate steric bulk from isobutyl.
4-Benzyl-2-[2-(tert-Butylamino)-2-oxoethyl]-N-isopropyl analog Benzyl 2-[2-(tert-Butylamino)-2-oxoethyl] Isopropyl Position 2 : Oxoethyl + tert-butylamino vs. 2-chlorobenzyl; N-substituent : Isopropyl vs. Isobutyl Increased polarity from oxoethyl group; steric hindrance from tert-butyl may reduce binding affinity.
4-Benzyl-2-(4-Methylbenzyl)-N-cyclopentyl analog Benzyl 4-Methylbenzyl Cyclopentyl Position 2 : 4-Methylbenzyl vs. 2-Chlorobenzyl; N-substituent : Cyclopentyl vs. Isobutyl Lower lipophilicity (methyl vs. Cl); cyclopentyl may enhance metabolic stability.
4-(4-Methylbenzyl)-2-[2-(Cyclopentylamino)-2-oxoethyl]-N-isopropyl analog 4-Methylbenzyl 2-[2-(Cyclopentylamino)-2-oxoethyl] Isopropyl Position 4 : 4-Methylbenzyl vs. Benzyl; Position 2 : Oxoethyl + cyclopentylamino vs. 2-chlorobenzyl Enhanced solubility from oxoethyl; cyclopentylamino may introduce H-bonding interactions.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2-chlorobenzyl group in the target compound confers higher logP compared to analogs with methylbenzyl or oxoethyl substituents . This may improve membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The electron-withdrawing chlorine atom in the target compound could enhance electrophilic reactivity, influencing interactions with biological targets.

Q & A

Q. How can researchers optimize the synthetic route for this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use statistical methods to identify critical reaction parameters (e.g., solvent polarity, temperature, stoichiometry of substituted benzaldehydes). For example, a 2<sup>k</sup> factorial design can evaluate interactions between variables like reflux time (4–8 hours) and catalyst concentration (1–5 mol%) .
  • Example Workflow:
VariableLow LevelHigh Level
Reflux Time4 hours8 hours
Catalyst (AcOH)1 drop5 drops
SolventEthanolDMF
  • Validation: Monitor reaction progress via TLC/HPLC and isolate products using vacuum filtration .

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Analysis: Prioritize <sup>1</sup>H/<sup>13</sup>C NMR to confirm benzyl and chlorobenzyl substituents. Use DEPT-135 to distinguish CH3 (isobutyl) from CH2 groups.
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
  • HPLC Purity: Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Q. How to design an initial biological activity screening protocol?

Methodological Answer:

  • Target Selection: Prioritize neurological targets (e.g., GABA receptors) based on structural analogs with anticonvulsant activity .
  • In Vitro Assays:
  • GABAA Binding: Radioligand displacement assays using [<sup>3</sup>H]muscimol.
  • Cytotoxicity: MTT assay in HEK-293 cells (IC50 threshold: >50 µM).
    • Dose-Response: Test concentrations from 1 nM to 100 µM in triplicate .

Advanced Research Questions

Q. How can computational docking resolve discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GABAA or kinases) using AMBER/CHARMM. Compare binding free energies (ΔG) with experimental IC50 values .
  • Contradiction Analysis: If in vivo efficacy is lower than predicted, assess blood-brain barrier (BBB) permeability via PAMPA-BBB assays or QSAR models .

Q. What statistical frameworks address variability in biological replicate data?

Methodological Answer:

  • ANOVA with Tukey’s Post Hoc: Identify outliers in triplicate datasets (e.g., p < 0.05 for significance).
  • Bayesian Hierarchical Modeling: Account for batch effects in multi-lab studies.
  • Case Study: If GABAA IC50 varies ±15%, re-test under standardized conditions (e.g., fixed ATP levels, temperature) .

Q. How to integrate AI-driven automation into reaction optimization?

Methodological Answer:

  • Self-Optimizing Reactors: Use platforms like Chemspeed or LabDroid to iteratively adjust parameters (e.g., temperature, stirring rate) via reinforcement learning .
  • Data Pipeline:
     Experimental Data → ML Model (e.g., Random Forest) → Optimal Conditions → Feedback Loop  
  • Outcome: Reduce optimization time from 6 months to 2 weeks for novel derivatives .

Q. What advanced techniques elucidate reaction mechanisms for scale-up?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H rates to identify rate-determining steps.
  • In Situ Monitoring: ReactIR or Raman spectroscopy to track intermediates (e.g., triazole ring formation).
  • Computational Validation: DFT calculations (Gaussian 16) to map energy profiles for key transitions .

Key Citations

  • Synthesis protocols:
  • Biological evaluation:
  • Computational/AI methods:

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